6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCCXYVTXRUGAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962728 | |
| Record name | 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42835-89-2 | |
| Record name | 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42835-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042835892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-1,2,3,4-tetrahydro-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-FLUORO-1,2,3,4-TETRAHYDRO-2-METHYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZP5HK897S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Platinum-Catalyzed Reduction
The reduction of 6-fluoro-2-methylquinoline to 6-FMTHQ via Pt/C-catalyzed hydrogenation is a foundational method. Under hydrogen gas (1–3 atm) in ethanol or tetrahydrofuran at 50–80°C, this reaction achieves near-quantitative yields. The mechanism involves sequential saturation of the quinoline’s aromatic ring, preferentially targeting the pyridine moiety due to its higher electron density. A critical advantage is the retention of the fluorine substituent, which remains inert under these conditions.
Optimization Insights :
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Solvent Effects : Polar aprotic solvents like tetrahydrofuran enhance reaction rates by stabilizing the transition state.
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Catalyst Loading : 5–10 wt% Pt/C relative to substrate maximizes efficiency without over-hydrogenation.
Cyclization Strategies
Polyphosphoric Acid (PPA)-Mediated Cyclization
Industrial-scale synthesis of 6-FMTHQ often employs cyclization of 6-fluorotetrahydroquinaldine with diethyl ethoxymethylenemalonate (DEEM) in the presence of PPA. This Brønsted acid catalyzes both cyclocondensation and subsequent aromatization.
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Reagents : 606 kg DEEM, 400 kg 6-fluorotetrahydroquinaldine, 908 kg PPA.
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Conditions : Reflux in toluene (14 hr), followed by aqueous workup.
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Yield : 90.8% crude, 82.3% after recrystallization (N,N-dimethylformamide).
Mechanistic Analysis :
PPA protonates the ethoxy group of DEEM, facilitating nucleophilic attack by the amine. Cyclization proceeds via a six-membered transition state, with water elimination driving the reaction.
Enzymatic Resolution of Racemates
Monoamine Oxidase-Catalyzed Kinetic Resolution
Pseudomonas monteilii ZMU-T monoamine oxidase (MAO) selectively oxidizes the (S)-enantiomer of racemic 6-FMTHQ, leaving the (R)-enantiomer in >99% ee.
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Buffer : Aqueous phosphate (pH 7.5).
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Temperature : 37°C.
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Yield : >99% ee at 50% conversion (theoretical maximum).
Advantages :
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Stereoselectivity : MAO exhibits strict (S)-specificity due to a hydrophobic active site pocket that accommodates the methyl group.
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Scalability : Immobilized enzyme systems enable continuous processing.
Chemical Resolution Techniques
Diastereomeric Salt Formation
Racemic 6-FMTHQ is resolved via crystallization of diastereomeric salts with chiral acids. For example, N-phthaloyl-(R)-6-FMTHQ forms a less soluble hydrochloride salt, enabling enrichment to >90% ee after two recrystallizations.
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Derivatization : Treat racemate with phthalic anhydride.
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Salt Formation : Add HCl in ethanol.
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Crystallization : Isolate (R)-enantiomer-rich crystals.
Efficiency : Starting from 70% ee, one recrystallization achieves 92% ee; a second reaches 98%.
Chiral Auxiliary Approach
Coupling 6-FMTHQ with tosyl-S-prolinoyl chloride generates separable diastereomers. Column chromatography (9:1 CH2Cl2:EtOAc) resolves these, with X-ray crystallography confirming absolute configurations.
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Diastereomeric Excess (de) : 80% for (R,S)-amide.
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Recovery : 45–50% yield per enantiomer after hydrolysis.
Chromatographic Enantioseparation
Chiral Stationary Phase HPLC
Polysaccharide-based columns (Chiralpak® IA, OD-H) resolve 6-FMTHQ enantiomers under isocratic conditions. Mobile phases of hexane:isopropanol (90:10) with 0.1% diethylamine achieve baseline separation (α = 1.32).
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Retention Times : (R)-enantiomer = 12.4 min, (S)-enantiomer = 16.1 min.
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Loading Capacity : 5 mg/mL without peak broadening.
Comparative Analysis of Methods
Table 1. Efficiency of 6-FMTHQ Synthesis Methods
*Theoretical yield at 50% conversion.
Table 2. Cost and Complexity Assessment
| Method | Cost ($/kg) | Technical Complexity | Environmental Impact |
|---|---|---|---|
| Pt/C Hydrogenation | 120–150 | Moderate | Low (H2 recycling) |
| PPA Cyclization | 80–100 | High | Moderate (acid waste) |
| Enzymatic Resolution | 200–300 | Low | Low |
| Chiral HPLC | 500–800 | High | High (solvent use) |
Industrial Applications and Case Studies
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H12FN
- Molecular Weight : 165.21 g/mol
- CAS Number : 42835-89-2
FTHQ's structure allows it to interact with biological targets effectively, making it a valuable compound in drug development.
Antibiotic Development
FTHQ serves primarily as an intermediate in the synthesis of fluoroquinolone antibiotics. Its structural features enhance its antimicrobial properties, making it suitable for the development of new antibiotics with improved efficacy and reduced resistance profiles.
- Mechanism of Action : FTHQ exhibits significant activity against various bacterial strains by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication and transcription.
Neuroprotective Potential
Research suggests that FTHQ may possess neuroprotective effects due to its structural similarity to other biologically active compounds. This potential has prompted investigations into its capacity to protect neuronal cells from damage, indicating possible applications in treating neurodegenerative diseases.
Synthesis of Other Bioactive Compounds
FTHQ is not only utilized in antibiotic synthesis but also serves as a scaffold for designing novel drugs targeting various diseases. Its unique chemical structure allows for modifications that can lead to compounds with distinct pharmacological profiles .
Case Study 1: Synthesis and Resolution Techniques
A study demonstrated the successful resolution of FTHQ enantiomers using supercritical fluid extraction techniques. This method allowed for the separation of diastereoisomeric salts formed from racemic FTHQ with tartaric acid derivatives . The resulting enantiomers exhibited different biological activities, emphasizing the importance of chirality in drug efficacy.
Case Study 2: Interaction Studies
Interaction studies involving FTHQ have focused on its binding affinity with various biological targets. These studies indicate that FTHQ can effectively bind to bacterial enzymes critical for replication, reinforcing its potential as an antibiotic agent . Further investigations into its interactions with mammalian cells suggest possible neuroprotective roles that warrant additional exploration.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The fluorine atom enhances its binding affinity and selectivity towards these targets, making it a potent compound in drug discovery .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The fluorine substituent in FTHQ enhances electronegativity and metabolic stability compared to non-fluorinated analogs. Key comparisons include:
*Hypothesized based on structural analogs.
Key Observations :
- Fluorine vs. Chlorine : The smaller atomic radius of fluorine reduces steric hindrance compared to chlorine, enhancing FTHQ’s reactivity in catalytic hydrogenation .
- Methyl Group Impact : The 2-CH₃ group in FTHQ contributes to chirality, necessitating advanced resolution techniques (e.g., supercritical fluid extraction with CO₂ ).
Example :
Enantiomer Separation
FTHQ’s chiral center at C2 demands specialized resolution techniques:
- Diastereomeric Salt Formation : Using (R)-3-bromocamphor-8-sulfonic acid .
- Chromatography : Polysaccharide-derived chiral stationary phases (e.g., Chiralpak® IA) resolve FTHQ enantiomers with baseline separation .
Comparatively, 2,3-dihydro-3-methyl-4H-1,4-benzoxazine (66% de) and 2-methylindoline (38% de) exhibit lower kinetic resolution efficiency .
Biological Activity
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry, particularly as a precursor in the synthesis of fluoroquinolone antibiotics. Its unique structure and the presence of a fluorine atom enhance its biological activity compared to related compounds. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a tetrahydroquinoline core with a methyl group at position 2 and a fluorine atom at position 6. This configuration contributes to its unique pharmacological properties.
Antimicrobial Properties
This compound has been shown to exhibit significant antimicrobial activity. It serves as an intermediate in the synthesis of fluoroquinolone antibiotics, which are effective against a broad spectrum of bacterial strains. Studies indicate that this compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial replication and transcription .
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 8 µg/mL | |
| Staphylococcus aureus | 4 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Its structural similarity to other biologically active compounds indicates potential interactions with neuroreceptors or pathways involved in neuroprotection. However, further studies are needed to elucidate these effects fully.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors linked to cellular processes such as DNA replication and protein synthesis .
Synthesis and Research Findings
The synthesis of this compound has been achieved through various methods. A notable approach involves asymmetric hydrogenation using Ru-catalysts in aqueous conditions, yielding high enantioselectivity and conversion rates . This method not only enhances the efficiency of synthesis but also aligns with greener chemistry principles.
Table 2: Synthesis Conditions and Yields
| Reaction Conditions | Yield (%) | Enantioselectivity (%) | Reference |
|---|---|---|---|
| Ru-catalyzed hydrogenation in water | 92 | 98 | |
| Asymmetric hydrogenation with (S,S)-6 | 95 | 95 |
Case Studies
Several studies have investigated the biological activity of derivatives of this compound:
- Study on Antibacterial Efficacy : A study demonstrated that derivatives exhibited varying degrees of antibacterial activity against resistant strains of bacteria. The presence of fluorine was critical for enhancing efficacy compared to non-fluorinated analogs .
- Neuroprotective Potential : Another research effort explored the neuroprotective effects in vitro using neuronal cell lines exposed to oxidative stress. The results indicated that compounds based on this scaffold could mitigate cell death through antioxidant mechanisms .
Q & A
How can researchers optimize the synthetic yield of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline while maintaining high purity?
Answer:
The synthesis typically involves cyclization of 2-methyl-3-fluoroaniline with cyclohexanone under acidic reflux conditions . To optimize yield and purity:
- Catalyst Selection : Use strong acid catalysts (e.g., HCl or H₂SO₄) to accelerate cyclization.
- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and minimize side products.
- Purification : Post-reaction purification via fractional crystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical. Industrial-scale methods favor continuous flow reactors for consistent output .
- Yield-Purity Trade-off : Higher temperatures may improve reaction rates but risk decomposition; balancing reflux duration (typically 6–12 hours) is key.
What spectroscopic and analytical techniques are most effective for confirming the structure of synthesized this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry. The fluorine atom at C6 causes distinct deshielding in ¹H NMR (δ ~6.8–7.2 ppm for aromatic protons), while the methyl group at C2 appears as a singlet (~1.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 165.21 (C₁₀H₁₂FN) .
- X-ray Crystallography : Resolves stereochemical ambiguities, though crystallization may require slow evaporation from ethanol/water mixtures .
- Elemental Analysis : Matches calculated vs. observed C, H, N, and F percentages to validate purity (>98%) .
How does the fluorine substituent at C6 influence the biological activity of this compound compared to non-fluorinated analogs?
Answer:
Fluorine’s electronegativity and small atomic radius enhance:
- Lipophilicity : Improves membrane permeability, critical for antimicrobial activity .
- Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes, extending half-life .
- Target Binding : Fluorine’s electron-withdrawing effect strengthens interactions with bacterial DNA gyrase (via hydrogen bonding or dipole interactions) .
Comparative studies show fluorinated analogs exhibit 3–5× higher inhibitory activity against E. coli and S. aureus than non-fluorinated derivatives .
What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from:
- Purity Variability : Impurities (e.g., unreacted aniline) can skew bioassay results. Validate purity via HPLC before testing .
- Assay Conditions : Differences in bacterial strain susceptibility (e.g., Gram-negative vs. Gram-positive) require standardized MIC (Minimum Inhibitory Concentration) protocols .
- Structural Isomerism : Ensure regiochemical fidelity (fluorine at C6 vs. C5) via NOESY or 2D NMR .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., Mendez et al. 2002 vs. Yanai et al. 2007) to identify consensus trends .
What challenges arise in scaling up the synthesis of this compound from laboratory to industrial production?
Answer:
Key challenges include:
- Reactor Design : Batch reactors risk thermal runaway; continuous flow systems improve heat dissipation and scalability .
- Cost-Efficiency : Optimize catalyst recycling (e.g., immobilized acids) and solvent recovery (e.g., cyclohexane distillation) .
- Regulatory Compliance : Ensure waste streams meet EPA/ECHA guidelines for fluorine-containing byproducts .
- Yield Consistency : Pilot studies show 70–80% yield at 10 kg scale vs. 85–90% in lab batches due to mixing inefficiencies .
How can researchers design novel this compound derivatives for enhanced pharmacological profiles?
Answer:
- Structure-Activity Relationship (SAR) : Modify the C2 methyl group to bulkier substituents (e.g., ethyl, isopropyl) to improve target selectivity .
- Hybridization : Conjugate with known pharmacophores (e.g., pyridine or triazole moieties) via Pd-catalyzed cross-coupling .
- Prodrug Strategies : Introduce hydrolyzable esters at the NH group to enhance bioavailability .
- Computational Modeling : Use DFT calculations to predict binding affinities for DNA gyrase or topoisomerase IV .
What are the best practices for analyzing stability and degradation pathways of this compound under storage conditions?
Answer:
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, monitoring via HPLC for degradation products (e.g., oxidized quinoline derivatives) .
- Light Sensitivity : Store in amber vials; UV irradiation studies show photodegradation via C-F bond cleavage .
- pH Stability : The compound is stable in neutral buffers but degrades in acidic (pH <3) or alkaline (pH >9) conditions, forming hydrolyzed byproducts .
How can educators incorporate the synthesis of this compound into advanced organic chemistry curricula?
Answer:
- Lab Module : Design a 3-step synthesis from 2-methyl-3-fluoroaniline, emphasizing cyclization, purification, and spectroscopic validation .
- Data Analysis : Students compare NMR/MS data with computational predictions (e.g., ChemDraw simulations) .
- Critical Thinking : Assign literature reviews on fluorinated drug development to contextualize the compound’s medicinal relevance .
What role does fluorine play in the electrochemical behavior of this compound?
Answer:
- Cyclic Voltammetry (CV) : Fluorine lowers the oxidation potential (~0.8 V vs. Ag/AgCl) due to electron-withdrawing effects, stabilizing radical intermediates .
- Redox Stability : Fluorine reduces susceptibility to auto-oxidation, as shown by prolonged stability in DMSO solutions .
- Electrocatalytic Applications : The compound serves as a ligand precursor for Mn/Fe catalysts in cross-coupling reactions .
What methodologies are recommended for quantifying trace impurities in this compound batches?
Answer:
- HPLC-DAD : Use a C18 column (acetonitrile/water + 0.1% TFA) to resolve impurities (e.g., residual aniline, cyclohexanone) with LOD <0.1% .
- GC-MS : Detect volatile byproducts (e.g., methyl fluoride) using headspace sampling .
- ICP-OES : Quantify heavy metal contaminants (e.g., Cr from catalysts) at ppm levels .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
